molecular formula C16H17ClN2O3S2 B11131851 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine

Cat. No.: B11131851
M. Wt: 384.9 g/mol
InChI Key: DTJWMQSFQDPFBO-LBPRGKRZSA-N
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Description

2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The subsequent steps involve the introduction of the formamido group and the butanoic acid moiety under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The formamido and butanoic acid moieties can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid
  • **2-[(2,4-dichlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Uniqueness

2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl group and the thiazole ring enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C16H17ClN2O3S2

Molecular Weight

384.9 g/mol

IUPAC Name

(2S)-2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H17ClN2O3S2/c1-9-13(14(20)19-12(16(21)22)7-8-23-2)24-15(18-9)10-3-5-11(17)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,19,20)(H,21,22)/t12-/m0/s1

InChI Key

DTJWMQSFQDPFBO-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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